6-Iodochroman-4-one
Overview
Description
6-Iodochroman-4-one is a heterocyclic compound with the molecular formula C9H7IO2 and a molecular weight of 274.06 g/mol . It is a derivative of chroman-4-one, where an iodine atom is substituted at the sixth position of the chroman ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Mechanism of Action
Target of Action
6-Iodochroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds
Mode of Action
Chroman-4-one derivatives are known to exhibit significant variations in biological activities due to the absence of a double bond between c-2 and c-3 .
Biochemical Pathways
Chroman-4-one and its derivatives are known to be involved in a wide range of pharmacological activities .
Result of Action
Chroman-4-one derivatives are known to show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and many others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodochroman-4-one can be achieved through various methods. One efficient method involves the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts. This transition metal-free protocol facilitates the oxidative C–C bond formation, converting chroman-4-one to this compound . The reaction typically proceeds in the presence of TBHP (5–6 M in decane) and a catalytic amount of TBAI, yielding the desired product in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 6-Iodochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chroman-4-one derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: TBHP and TBAI are commonly used for oxidative transformations.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various chroman-4-one derivatives, alcohols, and substituted chroman-4-one compounds.
Scientific Research Applications
6-Iodochroman-4-one has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: this compound is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Chroman-4-one: The parent compound, lacking the iodine substitution, exhibits different biological activities.
Thiochroman-4-one: Similar in structure but contains a sulfur atom instead of oxygen, showing antiviral and antitumoral activities.
Uniqueness: 6-Iodochroman-4-one is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This substitution enhances its potential as a versatile scaffold in drug design and development.
Properties
IUPAC Name |
6-iodo-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUOLEARZNZVAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393842 | |
Record name | 6-iodochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101714-35-6 | |
Record name | 6-iodochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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